molecular formula C17H16N4OS B11994467 4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11994467
M. Wt: 324.4 g/mol
InChI Key: URVRQYARIFTBFL-LDADJPATSA-N
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Description

4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol: is a chemical compound with the following properties:

    Chemical Formula: CHNOS

    CAS Number: 613249-77-7

This compound belongs to the class of 1,2,4-triazole derivatives and contains both a triazole ring and a thiol group. Its structure combines aromatic and heterocyclic moieties, making it interesting for various applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the condensation of an ethoxybenzaldehyde derivative with an amino-1,2,4-triazole thiol. The reaction typically proceeds under mild conditions, and the product can be isolated through crystallization or chromatography.

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness would be essential for industrial production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions at the triazole nitrogen or thiol sulfur are possible.

    Reduction: Reduction of the imine double bond (benzylidene group) could yield the corresponding amine.

Common Reagents and Conditions:

    Ethoxybenzaldehyde: Used as the starting material.

    Amino-1,2,4-triazole thiol: Reacts with the aldehyde to form the desired compound.

    Mild Base or Acid: Facilitates the condensation reaction.

    Hydrogenation Catalysts: For reduction reactions.

Major Products: The major product is the target compound itself, 4-[(4-Ethoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new ligands or catalysts.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential antimicrobial or anticancer properties.

    Industry: As a precursor for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific proteins or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    4-((4-(Dimethylamino)benzylidene)amino)-5-(3-ethoxy-phenyl)-4H-1,2,4-triazole-3-thiol: .

  • Other 1,2,4-triazole derivatives with similar structural features.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-2-22-15-10-8-13(9-11-15)12-18-21-16(19-20-17(21)23)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)/b18-12+

InChI Key

URVRQYARIFTBFL-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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